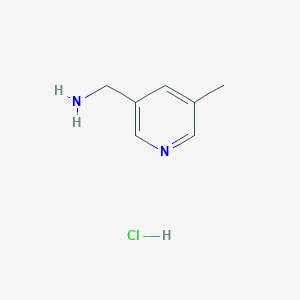

(5-Methylpyridin-3-yl)methanamine hydrochloride

Description

(5-Methylpyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative with a methyl group at the 5-position of the pyridine ring and an aminomethyl group at the 3-position.

Properties

IUPAC Name |

(5-methylpyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJWOTCKIGJOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Methylpyridin-3-yl)methanamine hydrochloride, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, synthesis methods, and potential applications, supported by case studies and research findings.

- Molecular Formula : C₆H₈ClN

- Molecular Weight : 145.59 g/mol

- Solubility : The hydrochloride form enhances solubility in water, making it suitable for laboratory and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator within various metabolic pathways. The compound's structural characteristics allow for binding interactions that could lead to significant biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes linked to metabolic disorders.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, suggesting a role in neuropharmacology.

- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against certain pathogens.

Data Table: Biological Activity Summary

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on dopamine receptors in rodent models. The results indicated a dose-dependent modulation of receptor activity, suggesting potential applications in treating disorders like schizophrenia.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Research suggests that modifications to the pyridine ring can enhance biological activity and selectivity for specific targets.

Table: Structure-Activity Relationship Data

Scientific Research Applications

Scientific Research Applications

-

Chemical Synthesis :

- Intermediate in Organic Chemistry : The compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of more complex molecules.

-

Biological Activity :

- Antimicrobial Properties : Studies have shown that (5-Methylpyridin-3-yl)methanamine hydrochloride exhibits significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In vitro assays indicate effective inhibition at concentrations as low as 10 µg/mL.

- Anti-inflammatory Effects : Animal model studies have demonstrated that this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

- Pharmaceutical Development :

Antimicrobial Efficacy

A recent study evaluated the antibacterial properties of this compound against common bacterial strains. Results indicated:

- Minimum Inhibitory Concentration (MIC) :

Pathogen MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15

The results demonstrate its potential as an effective antimicrobial agent suitable for further pharmaceutical development.

Anti-inflammatory Activity

In a controlled animal study assessing inflammation reduction:

- Paw Edema Measurement :

Treatment Group Paw Edema Reduction (%) Control 0 Compound Treatment 45

This significant reduction highlights its potential application in anti-inflammatory therapies.

Comparative Analysis of Biological Activities

| Activity | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduces cytokine levels | Modulation of inflammatory signaling pathways |

Ongoing Research Directions

Research continues to investigate the pharmacokinetics and pharmacodynamics of this compound. Future studies aim to optimize its chemical structure for enhanced efficacy and reduced toxicity. Potential applications in treating other diseases beyond infections and inflammation are also being explored.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Halogenation significantly alters electronic and steric properties. Key examples include:

Key Observations :

Heterocyclic Variants

Replacing the pyridine ring with other heterocycles modifies electronic and solubility profiles:

Key Observations :

- Furan vs. Pyridine : Furan’s oxygen atom increases polarity but reduces aromatic stability.

- Thiazole/Benzothiophene : Sulfur-containing rings enhance lipophilicity, impacting membrane permeability in drug design.

Substitution Pattern and Electronic Effects

The position and nature of substituents critically influence chemical behavior:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Increase compound acidity and binding affinity to electron-rich targets.

- Methyl Group : Offers steric hindrance without drastic electronic effects, making it versatile in synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.